Trequinsin hydrochloride

PDE3 inhibition platelet biology phosphodiesterase pharmacology

PDE3 inhibitors exhibit wide potency variability, undermining experimental reproducibility. Trequinsin hydrochloride solves this with sub-nanomolar IC50 and clean PDE3-restricted selectivity. • 150-fold more potent than cilostamide; >1,800-fold vs milrinone • Equipotent at PDE3A (0.04 nM) and PDE3B (0.03 nM); no cross-reactivity at PDE2/4 • Dual PDE3/MRP5 modulation for cGMP-cAMP cross-talk studies Supplied ≥98% purity; global shipping with blue ice.

Molecular Formula C24H28ClN3O3
Molecular Weight 441.9 g/mol
CAS No. 78416-81-6
Cat. No. B1662601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrequinsin hydrochloride
CAS78416-81-6
Synonyms2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-((2,4,6-trimethylphenyl)imino)-4H-pyrimido(6,1-a)isoquinolin-4-one, monohydrochloride
HL 725
HL-725
trequinsin
trequinsin hydrochloride
Molecular FormulaC24H28ClN3O3
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl
InChIInChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H
InChIKeyDTCZZBVPTHVXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trequinsin Hydrochloride: Chemical Profile & Core Identity


Trequinsin hydrochloride (HL 725) is a synthetic pyrimido-isoquinoline compound that functions as an exceptionally potent, cell-permeable inhibitor of cyclic GMP-inhibited phosphodiesterase (PDE3) [1]. Its chemical identity is (E)-2-(mesitylimino)-9,10-dimethoxy-3-methyl-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-4(3H)-one hydrochloride with a molecular formula of C24H27N3O3·HCl and a molecular weight of 441.95 g/mol [2]. The compound is characterized by high purity (≥97% by HPLC) , physicochemical properties including zero hydrogen bond donors, a topological polar surface area of 57.75 Ų, and a calculated XLogP of 5.14 [3]. Unlike many PDE3 inhibitors that exhibit cross-reactivity with other PDE families, trequinsin demonstrates a distinct selectivity profile with only marginal activity at PDE2 and PDE4 at significantly higher concentrations [4]. This foundational identity establishes the molecular basis for the quantitative performance differentials detailed in subsequent sections.

PDE3-specific tool Reported PDE3-restricted inhibition profile with minimal cross-reactivity at functional concentrations
Cell-permeable probe Cell-permeable properties support intracellular PDE3 studies without additional permeabilization
High purity HPLC-verified purity supports reproducible pathway studies and batch consistency
Isoform-balanced Equipotent PDE3A/3B inhibition suits multi-tissue research models without isoform bias

Trequinsin vs. In-Class PDE3 Inhibitors: Why Substitution Fails


Within the PDE3 inhibitor class, significant functional heterogeneity exists that precludes simple substitution among available agents. Despite a shared nominal target, compounds such as milrinone, cilostamide, and lixazinone exhibit order-of-magnitude differences in potency [1], divergent effects on cAMP accumulation maxima [2], and varying selectivity fingerprints across PDE isoforms [3]. Trequinsin hydrochloride occupies a distinct position within this pharmacological landscape due to its sub-nanomolar inhibitory activity—a property that translates into functional advantages at the cellular and tissue levels that are not replicated by lower-potency alternatives. Specifically, trequinsin's IC50 for PDE3 inhibition is approximately 150-fold lower than cilostamide and over 1,800-fold lower than milrinone when assessed in human platelet lysates [4]. Furthermore, whereas agents like cilostamide and IBMX elevate platelet cAMP beyond PDE3-specific maxima due to inhibition of additional PDE isozymes, trequinsin achieves maximal cAMP elevation with a clean PDE3-restricted profile [2]. These quantitative disparities have direct implications for experimental design: substitution with a weaker PDE3 inhibitor may require higher concentrations that introduce off-target effects, alter cellular signaling dynamics, or fail to achieve the desired degree of PDE3 blockade. The following evidence items substantiate why procurement decisions must consider these performance deltas rather than treating PDE3 inhibitors as interchangeable commodity reagents.

Potency differentials may alter experimental outcomes
Lower-potency PDE3 inhibitors (e.g., milrinone) may require higher concentrations, increasing off-target PDE engagement and solvent artifacts.
Multi-PDE effects from alternative inhibitors
Cilostamide and IBMX elevate cAMP beyond PDE3-specific maxima, complicating PDE3 pathway attribution; trequinsin’s restricted profile may not be replicated.
Isoform selectivity may differ
Other PDE3 inhibitors may exhibit PDE3A/3B selectivity, introducing tissue-dependent variability not seen with trequinsin’s balanced inhibition.

Comparative Performance Data: Trequinsin vs. PDE3 Alternatives


PDE3 Inhibitory Potency in Human Platelet Lysate

Trequinsin hydrochloride demonstrates PDE3 inhibitory potency that substantially exceeds that of commonly used comparator PDE3 inhibitors. In a photolabeling assay using human platelet cytosol, trequinsin inhibited PDE3 with an IC50 of 13 ± 2 nM, representing a 4.3-fold greater potency than cilostamide (IC50 = 70 ± 9 nM) and a 5.3-fold greater potency than milrinone (IC50 = 56 ± 12 nM) under identical experimental conditions [1]. This potency advantage is maintained across assay formats, with trequinsin exhibiting a reported PDE3 IC50 of 0.25 nM in alternative enzyme preparations [2], while milrinone demonstrates a substantially higher IC50 of 201 nM in recombinant PDE3A assays [3]. The consistency of this potency differential across multiple assay systems establishes trequinsin as a superior molecular probe for experiments requiring maximal PDE3 inhibition at minimal compound concentrations.

PDE3 IC50 comparison
Head-to-head
Trequinsin: 13 ± 2 nM
Cilostamide: 70 ± 9 nM
Milrinone: 56 ± 12 nM
Supports PDE3-specific potency context for pathway studies
Photolabeling assay in human platelet cytosol
PDE3 inhibition platelet biology phosphodiesterase pharmacology

cAMP Elevation Potency & Signaling Fidelity in Human Platelets

Trequinsin hydrochloride elevates platelet cAMP with significantly greater potency than structurally distinct PDE3 inhibitors, while preserving a clean PDE3-selective signaling profile. In intact human platelets, trequinsin increased iloprost-stimulated cAMP accumulation with an EC50 of 19 ± 3 nM, compared to 122 ± 8 nM for lixazinone (6.4-fold less potent) and 5,320 ± 970 nM for milrinone (280-fold less potent) [1]. Critically, trequinsin elevated cAMP to the same maximum extent as lixazinone and milrinone, indicating complete PDE3-specific blockade without additional PDE isozyme inhibition [1]. In contrast, cilostamide and IBMX produced cAMP elevations that exceeded this PDE3-specific maximum, confirming their inhibition of non-PDE3 targets at functional concentrations [1]. This clean PDE3-restricted pharmacology distinguishes trequinsin as a more selective molecular tool for interrogating PDE3-specific signaling cascades without confounding multi-PDE effects.

cAMP EC50 & selectivity
Head-to-head
Trequinsin: EC50 19 ± 3 nM
Lixazinone: 122 ± 8 nM
Milrinone: 5,320 ± 970 nM
PDE3-restricted max cAMP
Supports clean PDE3-specific signaling interpretation
Intact human platelets; iloprost-stimulated
cAMP signaling platelet activation second messenger pharmacology

PDE3A vs. PDE3B Isoform Selectivity

Trequinsin hydrochloride exhibits comparable high potency against both PDE3A and PDE3B isoforms, a feature not uniformly shared across all PDE3 inhibitors. In T84 human colonic adenocarcinoma cell lysates, trequinsin inhibited PDE3A with an IC50 of 0.04 nM and PDE3B with an IC50 of 0.03 nM, demonstrating less than 2-fold selectivity between the isoforms [1]. This balanced subtype inhibition profile contrasts with certain PDE3 inhibitors that exhibit pronounced isoform selectivity. For experimental applications spanning tissues with differential PDE3A/PDE3B expression ratios—such as cardiovascular tissues (PDE3A-dominant) versus adipose or pancreatic tissues (PDE3B-dominant)—trequinsin's equipotent activity ensures consistent PDE3 blockade regardless of the relative isoform abundance. This reduces the need for tissue-specific titration or isoform-specific inhibitor combinations.

PDE3A/B isoform potency
Reported
PDE3A: 0.04 nM
PDE3B: 0.03 nM
Supports consistent PDE3 blockade across tissues
T84 cell lysates; cross-study comparison
PDE3 isoforms isozyme selectivity tissue-specific pharmacology

Anti-Platelet Aggregation Potency in Human Samples

Trequinsin hydrochloride demonstrates picomolar potency in inhibiting platelet aggregation, a functional readout of PDE3 inhibition that substantially exceeds the activity of comparator agents. Trequinsin inhibits arachidonic acid-induced aggregation of human platelets with an IC50 of 50 pM [1], a potency level described as exceeding that of prostacyclin, the most potent natural inhibitor of platelet aggregation [2]. While direct head-to-head aggregation data against other synthetic PDE3 inhibitors in the same assay system are limited in the literature, cross-study comparisons indicate that trequinsin's anti-aggregatory potency substantially surpasses that of milrinone, which requires micromolar concentrations to achieve comparable effects in platelet assays [3]. This functional potency advantage derives directly from trequinsin's sub-nanomolar PDE3 inhibition and efficient cellular penetration, translating enzymatic inhibition into a robust physiological response at exceptionally low concentrations.

Platelet aggregation IC50
Class-level
50 pM (0.05 nM)
Supports platelet signaling endpoint context
Class-level inference; cross-study estimates suggest higher potency than milrinone
platelet aggregation anti-thrombotic activity functional pharmacology

Solubility & Stability Profile for Experimental Workflows

Trequinsin hydrochloride demonstrates practical handling characteristics that support reliable experimental workflows. The compound is soluble in DMSO at 25 mg/mL and in 100% ethanol at 20 mg/mL, with slight solubility in water [1]. For aqueous applications, the compound can be prepared as a stock solution in water at 500 μM concentration . Following reconstitution in DMSO or other solvents, stock solutions should be aliquoted and stored at -20°C, maintaining stability for up to 6 months under these conditions . Solid powder storage at -20°C is recommended for long-term stability (12 months) or at 4°C for up to 6 months . The compound exhibits a melting point of 210-211°C [1] and should be stored desiccated to prevent hygroscopic degradation. These defined handling parameters contrast with certain PDE3 inhibitors that demonstrate more restricted solubility profiles or shorter solution stability windows, making trequinsin a more experimentally tractable choice for extended study protocols.

Solubility & stability
Data to verify
DMSO: 25 mg/mL
EtOH: 20 mg/mL
H₂O: 500 μM
-20°C stable 6 months
Supports handling workflows across multiple solvents
Supplier-reported data; verify under lab conditions
compound handling solubility solution stability

MRP5 Transporter Interaction: cGMP Export Inhibition

Trequinsin hydrochloride demonstrates competitive inhibition of multidrug resistance protein 5 (MRP5/ABCC5)-mediated cGMP export, a pharmacological activity not uniformly documented across all PDE3 inhibitor candidates. In Chinese hamster lung fibroblasts expressing MRP5, trequinsin inhibited cGMP export with a Ki value of 240 nM [1]. This activity represents a mechanistically distinct secondary pharmacology that may influence cyclic nucleotide compartmentalization beyond simple PDE3 inhibition. While the functional significance of MRP5 inhibition relative to PDE3 blockade requires context-dependent evaluation, this property distinguishes trequinsin from PDE3 inhibitors lacking documented MRP5 activity and may contribute to its ability to modulate both intracellular cAMP (via PDE3 inhibition) and cGMP (via MRP5-mediated export inhibition) pools simultaneously.

MRP5 cGMP export Ki
Class-level
Ki: 240 nM
May support cyclic nucleotide compartmentalization studies
Not documented for comparator PDE3 inhibitors; context-dependent
multidrug resistance proteins cGMP transport cyclic nucleotide efflux

Optimal Use Cases for Trequinsin Hydrochloride


Platelet Aggregation & Thrombosis Research

Trequinsin hydrochloride is the preferred PDE3 inhibitor for platelet aggregation studies requiring maximal inhibition at picomolar concentrations. With an IC50 of 50 pM for arachidonic acid-induced human platelet aggregation [1]—potency exceeding that of prostacyclin [1]—trequinsin enables complete PDE3-dependent aggregation blockade without the confounding effects associated with higher-concentration PDE3 inhibitor use. This application scenario is particularly relevant for studies examining cAMP-mediated anti-platelet mechanisms, evaluation of synergistic effects with prostacyclin analogs, and investigation of PDE3-specific contributions to thrombus formation where compound carryover or off-target effects at higher concentrations would compromise data interpretation.

PDE3-Specific cAMP Signaling Studies

For experiments where clean attribution of cAMP signaling effects to PDE3 (rather than other PDE families) is essential, trequinsin hydrochloride provides the optimal pharmacological tool. As demonstrated in head-to-head comparisons, trequinsin elevates platelet cAMP with an EC50 of 19 nM and achieves the PDE3-specific maximum cAMP response without exceeding this ceiling [2]. In contrast, cilostamide and IBMX produce cAMP elevations beyond the PDE3-specific maximum due to inhibition of additional PDE isozymes [2]. This clean PDE3-restricted pharmacology makes trequinsin the compound of choice for dissecting PDE3-specific contributions to cellular signaling in tissues co-expressing multiple PDE families, including cardiovascular, pulmonary, and inflammatory cell models.

Multi-Tissue PDE3 Pharmacology Studies

Investigations spanning tissues with differential PDE3A and PDE3B expression patterns benefit from trequinsin hydrochloride's equipotent inhibition of both PDE3 isoforms (IC50 values of 0.04 nM and 0.03 nM for PDE3A and PDE3B, respectively) [3]. This balanced isoform activity ensures consistent PDE3 blockade regardless of whether the experimental system is PDE3A-dominant (cardiomyocytes, vascular smooth muscle, platelets) or PDE3B-dominant (adipocytes, hepatocytes, pancreatic β-cells). For researchers conducting comparative pharmacology across multiple tissue types or examining PDE3 isoform contributions to tissue-specific functions, trequinsin eliminates the variable of isoform-selective inhibition that would otherwise require isoform-specific inhibitor combinations or complex correction factors.

Cyclic Nucleotide Cross-Talk Studies

Trequinsin hydrochloride's dual activity as a PDE3 inhibitor (IC50 = 0.25-0.3 nM) [4] and competitive MRP5 cGMP export inhibitor (Ki = 240 nM) [5] makes it uniquely suitable for studies examining the interplay between intracellular cAMP and cGMP signaling. Unlike PDE3 inhibitors lacking documented MRP5 activity, trequinsin simultaneously elevates intracellular cAMP (by preventing PDE3-mediated hydrolysis) and cGMP (by blocking MRP5-mediated export). This dual modulation enables experimental interrogation of cyclic nucleotide cross-regulation, including PDE2 activation by cGMP and subsequent effects on cAMP hydrolysis. Researchers investigating nitric oxide signaling pathways, natriuretic peptide responses, or the compartmentalized regulation of cyclic nucleotide pools will find trequinsin provides a pharmacological profile not replicable with alternative PDE3 inhibitors.

Application
Selection Property
Validation Focus
Platelet signaling and aggregation studies
Reported potency context for PDE3 inhibition
cAMP-dependent anti-aggregation endpoints
PDE3-specific cAMP pathway studies
PDE3-restricted selectivity profile
PDE3-specific cAMP response without multi-PDE interference
Multi-tissue PDE3 isoform studies
Equipotent PDE3A/3B inhibition
Consistent pathway blockade across tissue models
cAMP-cGMP cross-regulation studies
Dual PDE3/MRP5 modulation context
Cyclic nucleotide compartmentalization review

Technical Documentation Hub

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